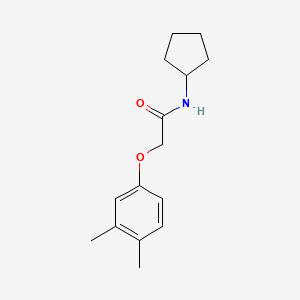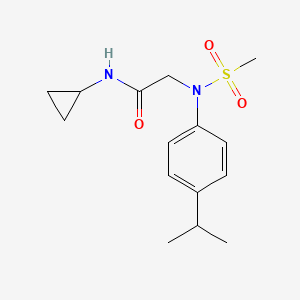![molecular formula C15H19BrN2O B5808936 1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine, also known as BPEP, is a chemical compound that has been the focus of scientific research in recent years. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes, including learning and memory, anxiety, and addiction. The purpose of
Mecanismo De Acción
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling pathways that can lead to changes in neuronal activity and synaptic plasticity. This compound binds to the same site on mGluR5 as glutamate, but does not activate the receptor. Instead, this compound blocks the effects of glutamate on mGluR5, thereby reducing neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to reduce anxiety-like behavior in rodents, and to attenuate the rewarding effects of drugs of abuse such as cocaine and alcohol. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine has several advantages as a tool for studying mGluR5 function in the laboratory. For example, this compound is highly selective for mGluR5, and does not interact with other glutamate receptors. This compound is also relatively stable and can be administered orally or intraperitoneally to animals. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in the body, which can make it difficult to achieve sustained mGluR5 blockade. This compound can also have off-target effects at high doses, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine and mGluR5. One direction is to investigate the role of mGluR5 in other physiological processes, such as pain, inflammation, and metabolism. Another direction is to develop more potent and selective mGluR5 antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Finally, there is a need for more research on the long-term effects of mGluR5 blockade, including potential effects on cognitive function and neuronal plasticity.
Métodos De Síntesis
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine can be synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with ethylpiperazine to form 1-(4-bromobenzyl)-4-ethylpiperazine, which is then reacted with acryloyl chloride to form this compound. The synthesis method has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine has been used extensively in scientific research to study the role of mGluR5 in various physiological processes. For example, this compound has been used to investigate the role of mGluR5 in anxiety and depression, addiction, and neurodegenerative diseases. This compound has also been used as a tool to manipulate mGluR5 activity in animal models of these diseases.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c1-2-17-9-11-18(12-10-17)15(19)8-5-13-3-6-14(16)7-4-13/h3-8H,2,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNTCRFLLOZFH-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B5808855.png)
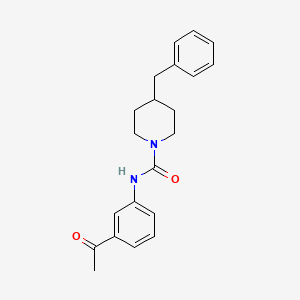
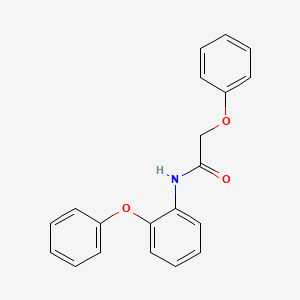
methanone](/img/structure/B5808881.png)
![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)
![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B5808914.png)

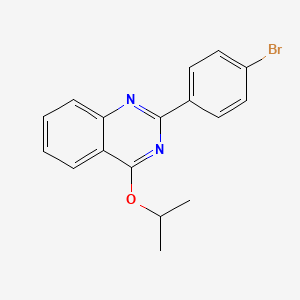
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)

